Indazol-4-one, 3-(4-fluorophenyl)-5,6-dimethyl-2-phenyl-2,5,6,7-tetrahydro-
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Overview
Description
3-(4-Fluorophenyl)-5,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluoroacetophenone with hydrazine hydrate can yield the corresponding hydrazone, which upon further cyclization and functionalization, leads to the formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysis, which offers high enantio-, chemo-, and regio-selectivity. Biocatalysis is an environmentally friendly approach that can be conducted under mild conditions, reducing the risk of racemization and other side reactions .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme interactions and inhibition.
Medicine: Research has indicated its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The presence of the fluorophenyl group enhances its binding affinity through π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl group and exhibits similar biological activities.
1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one: Another fluorophenyl-containing compound with notable antimicrobial properties.
Uniqueness
What sets 3-(4-fluorophenyl)-5,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one apart is its unique tetrahydroindazole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19FN2O |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5,6-dimethyl-2-phenyl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C21H19FN2O/c1-13-12-18-19(21(25)14(13)2)20(15-8-10-16(22)11-9-15)24(23-18)17-6-4-3-5-7-17/h3-11,13-14H,12H2,1-2H3 |
InChI Key |
XJEHDQSJBHXWSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NN(C(=C2C(=O)C1C)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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